3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-20-9-8-14-25(21(20)2)29-15-17-30(18-16-29)27-23-12-6-7-13-24(23)28-19-26(27)33(31,32)22-10-4-3-5-11-22/h3-14,19H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQFMGQBQQLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline typically begins with quinoline as the primary scaffold. The preparation involves the sulfonylation of the quinoline ring with benzenesulfonyl chloride, followed by the introduction of the piperazinyl group via a nucleophilic substitution reaction with 4-(2,3-dimethylphenyl)piperazine. Reagents like triethylamine are often used to facilitate these reactions under controlled temperatures, typically ranging from 0°C to room temperature.
Industrial production methods: Industrial-scale synthesis follows similar steps but employs flow chemistry techniques to enhance yield and purity. Automated reaction systems ensure precision in reagent addition and temperature control, enabling large-batch production while maintaining the integrity of the compound.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound’s mechanism of action often involves interacting with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl and piperazinyl groups facilitate binding to these targets, potentially modulating their activity. Pathways influenced by this compound can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on substituents on the quinoline core, piperazine modifications, and appended functional groups. Below is a comparative analysis:
Key Observations:
Chlorine substituents (e.g., in Piperaquine and compound 20) increase lipophilicity, likely improving membrane permeability but may raise toxicity risks .
Piperazine Modifications :
- 2,3-Dimethylphenyl-piperazine in the target compound may confer selectivity for serotonin (5-HT₁A) or dopamine receptors, similar to arylpiperazine derivatives in antipsychotic drugs .
- Bis-piperazine structures (e.g., Piperaquine) exhibit extended pharmacokinetic profiles due to increased molecular bulk, but this may reduce oral bioavailability .
Synthetic Yields and Purity: Compounds like 20 and 21 () were synthesized with yields of 65–80% via sulfonamide-isocyanate reactions, suggesting efficient routes for quinoline-piperazine derivatives . The target compound’s synthesis method is unreported but likely follows similar protocols.
Spectral Characterization :
Biological Activity
The compound 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 527.7 g/mol. The structure consists of a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety.
Antiviral Activity
Research indicates that compounds similar to 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline exhibit significant antiviral properties, particularly against the hepatitis C virus (HCV). A study demonstrated that derivatives of piperazine with sulfonyl groups showed potent inhibition of HCV replication, with some compounds achieving an effective concentration (EC50) in the low nanomolar range .
Anticancer Properties
The quinoline scaffold is known for its anticancer activities. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds exhibiting similar structural features have been reported to inhibit tumor growth in various cancer models, suggesting a promising avenue for further investigation .
Antimicrobial Effects
The compound's potential antimicrobial activity has also been explored. Certain sulfonamide derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications to the piperazine and sulfonyl groups can enhance antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Piperazine Substitution : The presence of piperazine enhances solubility and bioavailability, which is critical for therapeutic efficacy.
- Sulfonyl Group : The benzenesulfonyl moiety plays a vital role in increasing potency against viral targets by facilitating binding interactions with viral enzymes.
- Quinoline Core : Variations in the quinoline structure have been linked to differential activity profiles against various disease targets .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HCV replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Efficacy against MRSA |
Case Study 1: Hepatitis C Virus Inhibition
A specific study focused on a series of piperazine derivatives, including those structurally related to our compound, demonstrated strong antiviral activity against HCV. The lead compound exhibited an EC50 value below 10 nM, highlighting its potential as a therapeutic agent .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that compounds with similar quinoline structures could significantly reduce cell viability. Mechanistic studies indicated that these compounds activated caspase pathways leading to apoptosis, emphasizing their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, quinoline derivatives are often prepared by reacting 4-chloroquinoline with substituted piperazines under reflux in 1,4-dioxane (120°C, 4–12 hours). Neutralization with NaOH, extraction with ethyl acetate, and purification via flash chromatography (e.g., ISCO systems) are critical steps . Optimization involves adjusting solvent polarity, temperature, and stoichiometry of arylpiperazine derivatives to improve yields (typically 60–85%) .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the quinoline and piperazine rings.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₂₇H₂₆N₄O₂S: expected [M+H]⁺ = 471.1815).
- X-ray crystallography for unambiguous conformation analysis, particularly torsion angles between the benzenesulfonyl group and the quinoline core (e.g., C2–C7–N1–C8 angles ≈ 121°) .
Q. What are the primary biological targets of this compound based on structural analogs?
- Methodology : Structural analogs with 4-arylpiperazine-quinoline scaffolds show high affinity for dopamine D3 receptors (Ki < 10 nM) over D2 receptors (Ki > 100 nM). Radioligand binding assays (e.g., using [³H]spiperone) and functional cAMP assays are used to profile selectivity . For example, substituents like 2,3-dimethylphenyl on the piperazine ring enhance D3 receptor binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve dopamine receptor selectivity?
- Methodology :
-
Modify the piperazine substituents : Replace 2,3-dimethylphenyl with bulkier groups (e.g., 2-methoxyphenyl) to sterically hinder off-target binding.
-
Introduce polar groups : Add sulfonamide or carbonyl moieties to the benzenesulfonyl group to alter hydrophobicity and hydrogen-bonding interactions.
-
Data Analysis : Compare binding affinities (IC₅₀) across analogs using statistical models (e.g., linear regression of substituent Hammett σ values vs. activity) .
Substituent (R) on Piperazine D3 Ki (nM) D2 Ki (nM) Selectivity (D2/D3) 2,3-Dimethylphenyl 2.1 420 200 4-Fluorophenyl 8.7 380 44 2-Methoxyphenyl 1.5 650 433
Q. How can contradictory data on receptor binding affinities be resolved?
- Methodology : Contradictions often arise from assay variability (e.g., cell type, radioligand concentration). To address this:
- Standardize assays : Use the same cell line (e.g., HEK293 transfected with human D3/D2 receptors) and ligand concentrations (e.g., 0.1–10 nM [³H]spiperone).
- Validate with functional assays : Measure cAMP inhibition (D3: Gi-coupled) vs. calcium mobilization (D2: Gq-coupled) to confirm selectivity .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pKi values) and exclude outliers with poor statistical power .
Q. What computational strategies are effective for predicting metabolic stability of this compound?
- Methodology :
- In silico CYP450 metabolism prediction : Tools like Schrödinger’s ADMET Predictor or StarDrop identify vulnerable sites (e.g., benzenesulfonyl group prone to oxidative cleavage).
- Molecular dynamics (MD) simulations : Analyze interactions with CYP3A4/2D6 isoforms to prioritize modifications (e.g., fluorination to block metabolic hotspots) .
- In vitro validation : Use human liver microsomes (HLMs) with LC-MS/MS to quantify metabolite formation rates .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodology :
- Solvent screening : Test mixtures of dichloromethane/hexane or ethanol/water for slow evaporation.
- Temperature gradients : Crystallize at 4°C to reduce disorder.
- Additives : Introduce co-crystallization agents (e.g., trifluoroacetic acid) to stabilize piperazine conformations. Evidence shows that trifluoromethyl groups enhance crystal packing via halogen bonding .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies for similar quinoline-piperazine derivatives?
- Root Cause : Variability in reaction conditions (e.g., moisture-sensitive intermediates, incomplete purification). For example, reports 75% yield using anhydrous 1,4-dioxane, while other studies using wet solvents report ≤50% .
- Resolution : Implement inert atmosphere (N₂/Ar) and monitor reaction progress via TLC/HPLC. Repurify crude products via preparative HPLC with C18 columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
